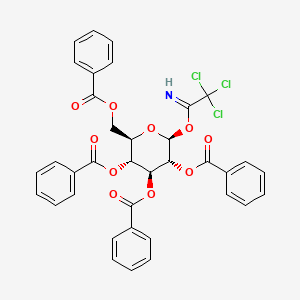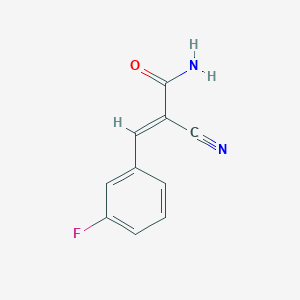
(E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group and a fluorophenyl group attached to a prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(3-fluorophenyl)acrylonitrile. This intermediate is then subjected to an amidation reaction with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride (AlCl3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide
- (E)-2-cyano-3-(2-fluorophenyl)prop-2-enamide
- (E)-2-cyano-3-(3-chlorophenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H7FN2O |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-4+ |
InChI-Schlüssel |
NVGNGLIOIXXMRZ-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C(\C#N)/C(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)

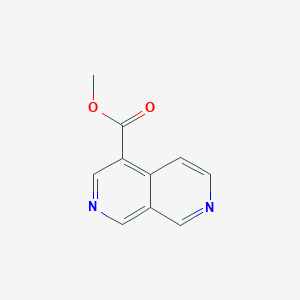

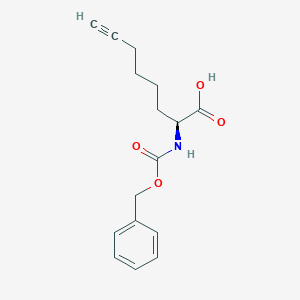
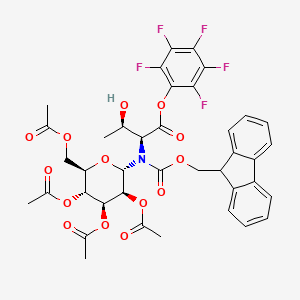
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
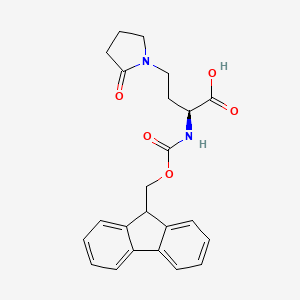

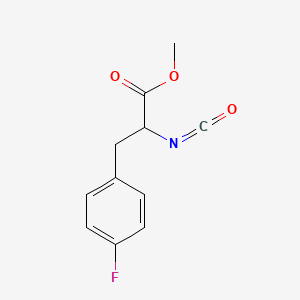
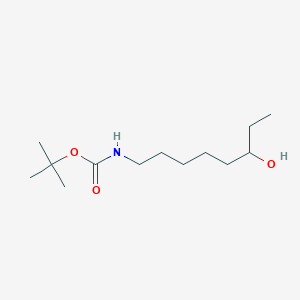
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
